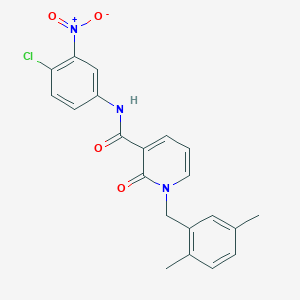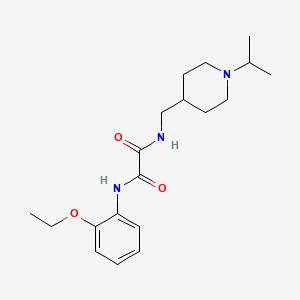
3-(6-Bromo-1,3-benzodioxol-5-yl)propanenitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(6-Bromo-1,3-benzodioxol-5-yl)propanenitrile is a synthetic compound that has gained attention in the scientific community due to its potential applications in research. This compound, also known as BDPC, belongs to the class of psychoactive substances and has been studied for its effects on the central nervous system. In
Mécanisme D'action
The mechanism of action of 3-(6-Bromo-1,3-benzodioxol-5-yl)propanenitrile involves the inhibition of the serotonin transporter, which leads to an increase in serotonin levels in the synaptic cleft. This increase in serotonin levels has been shown to have a positive effect on mood, behavior, and cognition.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-(6-Bromo-1,3-benzodioxol-5-yl)propanenitrile have been extensively studied. This compound has been shown to increase serotonin levels in the brain, which can lead to improvements in mood, behavior, and cognition. However, it can also have side effects such as nausea, vomiting, and diarrhea.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 3-(6-Bromo-1,3-benzodioxol-5-yl)propanenitrile in lab experiments is its high affinity for the serotonin transporter. This makes it a useful tool for studying the role of serotonin in behavior and cognition. However, one limitation of this compound is its potential for toxicity, which can limit its use in certain experiments.
Orientations Futures
There are several future directions for research involving 3-(6-Bromo-1,3-benzodioxol-5-yl)propanenitrile. One direction is the development of new compounds with improved selectivity and reduced toxicity. Another direction is the investigation of the effects of this compound on different serotonin receptor subtypes. Additionally, this compound can be used to study the role of serotonin in various psychiatric disorders and to develop new treatments for these disorders.
Conclusion:
3-(6-Bromo-1,3-benzodioxol-5-yl)propanenitrile is a synthetic compound with potential applications in neuroscience research. Its high affinity for the serotonin transporter makes it a useful tool for studying the role of serotonin in behavior and cognition. However, its potential for toxicity and side effects must be taken into consideration. Future research directions include the development of new compounds with improved selectivity and reduced toxicity, investigation of the effects on different serotonin receptor subtypes, and the use of this compound to study psychiatric disorders and develop new treatments.
Méthodes De Synthèse
The synthesis of 3-(6-Bromo-1,3-benzodioxol-5-yl)propanenitrile involves several steps. The first step is the conversion of 1,3-benzodioxole to 6-bromo-1,3-benzodioxole using bromine. The second step involves the reaction of 6-bromo-1,3-benzodioxole with propionitrile in the presence of a base to yield 3-(6-Bromo-1,3-benzodioxol-5-yl)propanenitrile. This synthesis method has been optimized for high yield and purity and is widely used in research laboratories.
Applications De Recherche Scientifique
3-(6-Bromo-1,3-benzodioxol-5-yl)propanenitrile has been studied for its potential applications in neuroscience research. It has been shown to have a high affinity for the serotonin transporter and may act as a selective serotonin reuptake inhibitor (SSRI). This compound has also been studied for its potential use in the treatment of depression, anxiety, and other psychiatric disorders. Furthermore, it has been used in studies investigating the role of serotonin in behavior and cognition.
Propriétés
IUPAC Name |
3-(6-bromo-1,3-benzodioxol-5-yl)propanenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrNO2/c11-8-5-10-9(13-6-14-10)4-7(8)2-1-3-12/h4-5H,1-2,6H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFIVKYGIWJLLBS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C(=C2)CCC#N)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.08 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(6-Bromo-1,3-benzodioxol-5-yl)propanenitrile | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(2-Chloro-3-phenylthiopropylthio)-3,5,6,7-tetrahydrocyclopenta[1,2-d]pyrimid ino[4,5-b]thiophen-4-one](/img/no-structure.png)

![2-[(4-Methoxy-3-morpholin-4-ylsulfonylphenyl)methyl]benzo[de]isoquinoline-1,3-dione](/img/structure/B2720516.png)

![1-[(5Ar,9aR)-2-methyl-3,4,5,5a,7,8,9,9a-octahydroimidazo[4,5-f]quinolin-6-yl]prop-2-en-1-one](/img/structure/B2720520.png)
![N-{1-[6-(2-fluorophenyl)pyridazin-3-yl]pyrrolidin-3-yl}isonicotinamide](/img/structure/B2720521.png)


![2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)thieno[2,3-b]pyridine](/img/structure/B2720525.png)
![N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)propane-1-sulfonamide](/img/structure/B2720526.png)

![4-((4-nitrobenzyl)thio)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one](/img/structure/B2720531.png)
![3-(2-bromophenyl)-N-[2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl]propanamide](/img/structure/B2720533.png)
![2-[7-(3-fluorophenyl)-1,3-dimethyl-2,4-dioxopyrimido[4,5-d]pyrimidin-5-yl]sulfanyl-N-propylacetamide](/img/structure/B2720537.png)